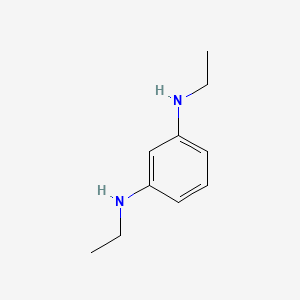
4-Chloroquinolin-3-ol
概要
説明
4-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline derivatives, including this compound, can be synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The InChI key for this compound is DEPRJVQVGXOXRN-UHFFFAOYSA-N . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is 179.6 g/mol. More detailed properties such as hardness, topography, and hydrophilicity can be determined using high-throughput material research .科学的研究の応用
Pharmacological Effects and Mechanisms
Chloroquine and its derivatives, such as hydroxychloroquine, have been extensively studied for their pharmacological concentrations' significant effects on tissue homeostasis by targeting diverse signaling pathways in mammalian cells. A key area of interest is autophagy regulation, which plays a critical role at the interface between inflammation and cancer progression. These compounds have been shown to affect cellular metabolism and bioenergetic flow equilibrium, with critical implications in tissue metabolic activity and immune system functions (Varışlı, Cen, & Vlahopoulos, 2019).
Cancer Therapies
Chloroquine's ability to inhibit lysosomal acidification, preventing autophagy by blocking autophagosome fusion and degradation, makes it a potential adjunct in cancer treatment. It enhances the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs and radiation. This has led to multiple ongoing clinical trials investigating chloroquine or hydroxychloroquine, either alone or in combination with other anticancer drugs (Maycotte et al., 2012).
Antiviral Applications
Chloroquine has shown direct antiviral effects, inhibiting pH-dependent steps of replication for several viruses, including flaviviruses, retroviruses, and coronaviruses. Its immunomodulatory effects, such as suppressing the production/release of tumor necrosis factor α and interleukin 6, mediate the inflammatory complications of several viral diseases. This raises the possibility of its use in the clinical management of diseases like AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
Antimalarial Activity and Resistance Management
Despite the emergence of chloroquine resistance, research continues into new analogues with the 4-aminoquinoline scaffold to combat resistant strains of malaria. These efforts include studying structure-activity relationships to develop compounds that retain antimalarial activity against chloroquine-resistant Plasmodium falciparum strains. Such research is critical for introducing new antimalarial agents capable of overcoming resistance (Hocart et al., 2011).
Safety and Hazards
将来の方向性
The future directions for 4-Chloroquinolin-3-ol could involve further exploration of its therapeutic potential. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Therefore, there is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
作用機序
- By inhibiting heme polymerase, 4-Chloroquinolin-3-ol prevents this conversion, leading to the accumulation of toxic heme within the parasite and ultimately killing it .
- This accumulation damages the parasite’s cellular structures and metabolic processes, ultimately causing its demise .
- The downstream effects include:
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
特性
IUPAC Name |
4-chloroquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROCQRVPMDNMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345078 | |
| Record name | 4-Chloro-3-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32435-60-2 | |
| Record name | 4-Chloro-3-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



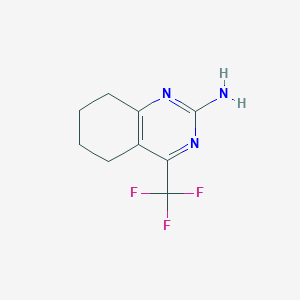
![N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B1606504.png)
![5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1606505.png)
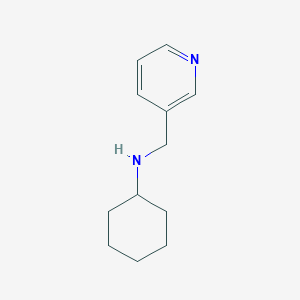
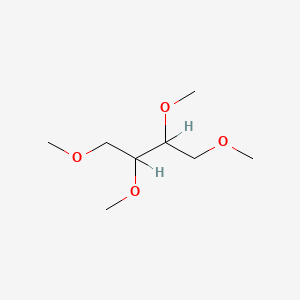

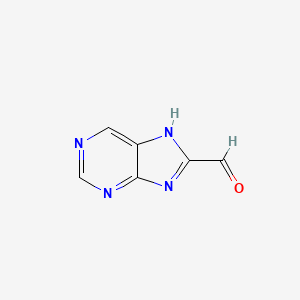

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide](/img/structure/B1606515.png)

